Bis(diethylamino)dimethylsilane is an organosilicon compound frequently employed as a silylating agent in various chemical reactions. [, , , , , , ] It acts as a precursor for generating silicon-containing heterocycles and polymers. [, , ] The compound is also used to prepare derivatives of steroids, cannabinoids, and fatty alcohols for analysis by gas chromatography and mass spectrometry. [, ]
Bis(diethylamino)dimethylsilane is an organosilicon compound characterized by the presence of two diethylamino groups attached to a dimethylsilane backbone. This compound is of significant interest in various scientific fields, particularly in materials science and chemical engineering, due to its unique properties and reactivity.
Bis(diethylamino)dimethylsilane is classified as a silane compound, which are organosilicon compounds that contain silicon atoms bonded to carbon or hydrogen atoms. This specific silane is often utilized in chemical vapor deposition processes and as a precursor for silicon-based materials.
The synthesis of bis(diethylamino)dimethylsilane typically involves the reaction of dichlorosilane with diethylamine. The process can be outlined in the following steps:
The molecular structure of bis(diethylamino)dimethylsilane can be represented by its molecular formula .
Bis(diethylamino)dimethylsilane participates in various chemical reactions due to its reactive amino groups:
The mechanism of action for bis(diethylamino)dimethylsilane primarily revolves around its reactivity due to the presence of nitrogen atoms in the amino groups:
Bis(diethylamino)dimethylsilane finds applications across several scientific domains:
Recent innovations leverage its bifunctionality:
Table 1: Performance Metrics of Bis(diethylamino)dimethylsilane in Thin-Film Deposition
Application | Film Type | Growth Rate (Å/cycle) | Purity Requirement | Key Advantage |
---|---|---|---|---|
Semiconductor ALD | SiCN | 0.8–1.2 | >99.99% | Conformal step coverage (≥95%) |
OLED Encapsulation | SiO₂ | 1.5–2.0 | >99.9% | Low defect density (<0.1/cm²) |
Photovoltaic CVD | Si₃N₄ | 3.0–4.0 | >99.9% | Enhanced carrier lifetime (≥2 ms) |
Silylation mechanisms involve nucleophilic displacement where the diethylamino groups act as leaving entities. Density functional theory (DFT) studies reveal a two-step adsorption process on hydroxylated surfaces:
Steric effects dominate reactivity patterns:
Table 2: Adsorption Configurations and Inhibition Efficiency in AS-ALD
Parameter | Bis(diethylamino)dimethylsilane | Bis(dimethylamino)dimethylsilane |
---|---|---|
Adsorption Density | 3.8 molecules/nm² | 4.2 molecules/nm² |
Ru Inhibition Cycles | 100 | 75 |
Thermal Stability | >300°C | 250°C |
Water Contact Angle | 91° | 88° |
Notably, the diethylamino groups confer oxidative stability, enabling use in oxygen-rich ALD environments where traditional alkylsilanes decompose [6].
Bis(diethylamino)dimethylsilane exhibits distinct reactivity profiles versus amino-substituted analogues:
Thermal and Kinetic Behavior
Cross-Coupling Efficiency
In Pd-catalyzed reactions (Suzuki-Miyaura, Heck), the compound outperforms chlorosilanes:
Table 3: Reactivity Comparison of Amino-Substituted Silanes
Silane | Relative Silylation Rate | Pd-Coupling Yield (%) | Activation Energy (kJ/mol) |
---|---|---|---|
Bis(diethylamino)dimethylsilane | 1.00 | 98 | 65 |
Bis(dimethylamino)dimethylsilane | 1.35 | 92 | 58 |
Diethylaminotrimethylsilane | 0.75 | 85 | 72 |
Dimethylaminotrimethylsilane | 0.95 | 88 | 68 |
The dimethylsilane core enhances polymer compatibility in silicone synthesis, yielding PDMS with 40% higher tensile strength than phenylsilane-derived polymers [2] [10].
Industrial Adoption
Market analysis confirms preferential use in electronics:
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